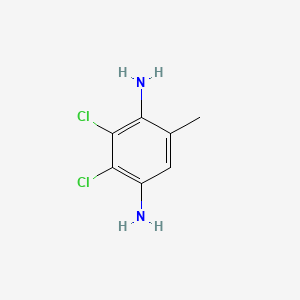
8-Bromoisoquinolin-1(2H)-one
Overview
Description
8-Bromoisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H6BrNO2 . It belongs to the class of isoquinoline derivatives and contains a bromine atom substituted at the 8-position of the isoquinoline ring. This compound exhibits interesting properties and has been studied for various applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 8-Bromoisoquinolin-1(2H)-one involves several methods, including bromination of isoquinoline derivatives or cyclization reactions. Researchers have reported various synthetic routes, and the choice depends on the desired regioselectivity and functional group compatibility. Detailed synthetic procedures can be found in the literature .
Molecular Structure Analysis
The molecular structure of 8-Bromoisoquinolin-1(2H)-one consists of an isoquinoline core with a bromine atom attached to the 8-position. The compound adopts a planar geometry due to the aromatic nature of the isoquinoline ring. The bromine substitution affects the electronic properties and reactivity of the molecule, making it a valuable building block for further chemical transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Organic Chemistry Applications
The compound 8-Bromoisoquinolin-1(2H)-one is a versatile intermediate in organic synthesis. A notable application involves its selective synthesis through electrocyclic reactions catalyzed by palladium under different conditions. This methodology is significant for introducing bromine into organic molecules, showcasing its utility in synthetic organic chemistry (Hong-ping Zhang, Hong‐Yan Li, & Hongzhan Xiao, 2013). Additionally, a cross-coupling strategy utilizing palladium-catalyzed ortho-C-H bond activation alongside intramolecular N-C annulation has been developed to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides, yielding a variety of isoquinolin-1(2H)-one derivatives (C. Xie, Zhenya Dai, Yadi Niu, & Chen Ma, 2018).
Photoremoveable Protecting Group for Physiological Studies
8-Bromoisoquinolin-1(2H)-one derivatives, specifically 8-Bromo-7-hydroxyquinoline (BHQ), have been utilized as photoremovable protecting groups. BHQ is photolyzed efficiently by both one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for studying cell physiology through the temporal and spatial controlled release of bioactive molecules. This application is particularly relevant for investigating physiological functions in real-time and living tissue, as BHQ exhibits low fluorescence and is water-soluble, allowing for use alongside fluorescent indicators of biological function (Yue Zhu, Christopher M. Pavlos, J. Toscano, & T. M. Dore, 2006).
Photochemistry and Photophysics
The photochemistry of BHQ, a derivative of 8-Bromoisoquinolin-1(2H)-one, has been explored for its potential as a photolabile protecting group with high sensitivity to multiphoton-induced photolysis. BHQ's photochemical properties make it an attractive candidate for in vivo studies, offering a balance between solubility, photostability, and low intrinsic fluorescence. Its application extends to the controlled release of carboxylic acids in biological messengers, showcasing the potential of 8-Bromoisoquinolin-1(2H)-one derivatives in photochemical studies (O. Fedoryak & T. M. Dore, 2002).
Ligand Design and Metal Complexes
The structural versatility of 8-Bromoisoquinolin-1(2H)-one derivatives facilitates the design of novel ligands for metal complexation. For instance, the synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands from an 8-bromoisoquinolin-3-ol precursor demonstrates the potential of these compounds in chelation chemistry. These ligands, characterized by their endotopic but non-hindering nature, underline the utility of 8-Bromoisoquinolin-1(2H)-one derivatives in creating complex metal chelates for potential applications in catalysis, material science, and therapeutic agent development (F. Durola, David Hanss, P. Roesel, J. Sauvage, & O. Wenger, 2007).
properties
IUPAC Name |
8-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZAFRCYDJSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680956 | |
| Record name | 8-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoisoquinolin-1(2H)-one | |
CAS RN |
475994-60-6 | |
| Record name | 8-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoisoquinolin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

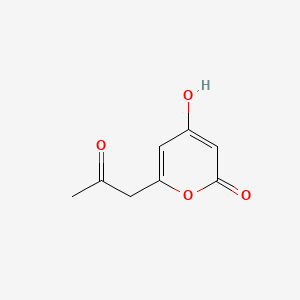


![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)
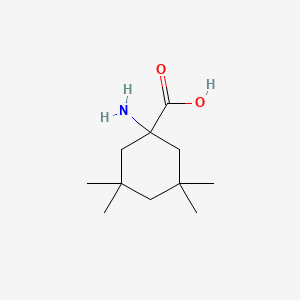
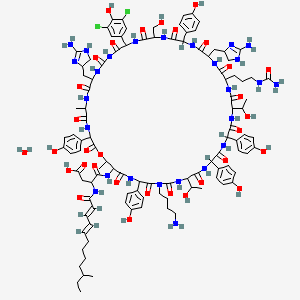

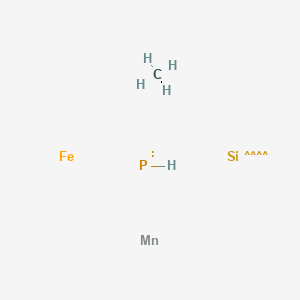
![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)
![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)
